N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine (C2H2O4)
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Overview
Description
N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine (C2H2O4) is an organic compound with a complex structure that includes a benzyl group substituted with two methoxy groups, a morpholine ring, and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized through the methylation of 3,4-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate. The resulting 3,4-dimethoxybenzyl alcohol is then converted to the corresponding bromide using phosphorus tribromide.
The next step involves the nucleophilic substitution reaction between the 3,4-dimethoxybenzyl bromide and morpholine, forming the intermediate N-(3,4-dimethoxybenzyl)morpholine. Finally, the intermediate undergoes reductive amination with 3-chloropropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride to yield the target compound.
Industrial Production Methods
Industrial production of N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzyl)-2-(morpholin-4-yl)ethan-1-amine
- N-(3,4-Dimethoxybenzyl)-4-(morpholin-4-yl)butan-1-amine
- N-(3,4-Dimethoxybenzyl)-3-(piperidin-4-yl)propan-1-amine
Uniqueness
N-(3,4-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, while the morpholine ring provides additional reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.C2H2O4/c1-19-15-5-4-14(12-16(15)20-2)13-17-6-3-7-18-8-10-21-11-9-18;3-1(4)2(5)6/h4-5,12,17H,3,6-11,13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMEUWJAJSVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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